molecular formula C8H12N2O2Sn B069186 5-Nitro-2-(trimethylstannyl)-pyridine CAS No. 184962-91-2

5-Nitro-2-(trimethylstannyl)-pyridine

Cat. No. B069186
M. Wt: 286.9 g/mol
InChI Key: ORORMMYFKXKTEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the nitration of 2-(trimethylstannyl)pyridine to introduce the nitro group at the 5th position. Nitration is a common reaction in organic chemistry that introduces a nitro group to a molecule .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the nitro group, and the trimethylstannyl group. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to analyze and confirm the molecular structure .


Chemical Reactions Analysis

The nitro group is known for its diverse reactivity, and new reactions and methodologies are still being found today . The trimethylstannyl group is typically used in Stille cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

Scientific Research Applications

  • Organotin Mediated Nitration in Heteroaromatic Series : This study explores the use of 2-trimethylstannylated compounds, including pyridine, for regioselective nitration with tetranitromethane or dinitrogen tetroxide (Fabien Favresse et al., 2000).

  • Structural Analysis of Nitro-Pyridine Derivatives : Research on the conformational aspects of 5-nitro-2-(2-pyridinylthio)-pyridine involved experimental and theoretical analysis, providing insights into the structural properties of these compounds (M. Amato et al., 1989).

  • Synthesis and Structures of Trimethylstannyl-Pyridines : This study synthesized 2-trimethylstannyl-pyridine and analyzed its crystal and molecular structure, contributing to the understanding of the properties and applications of organometallic pyridine derivatives (Frank Riedmiller et al., 1999).

  • Excited States of Hydrazo-Compounds : The study on 5-nitro-2-(2-phenylhydrazinyl)pyridine and its isomers provided insights into their electronic absorption and emission spectra, which is essential for applications in materials science and photonics (J. Michalski et al., 2016).

  • Reactions of Nitro-Pyrimidines with Amines and Thiols : This research explored the regio- and stereoselective addition reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, which has implications for pharmaceutical synthesis (I. Čikotienė et al., 2007).

  • Nitration of Nucleoside Derivatives : The study investigated efficient nitration methods for nucleoside derivatives, including the use of 5′-phosphate ester of 5-nitro-2′-deoxyuridine, which has applications in medicinal chemistry (J. Giziewicz et al., 1999).

  • Synthesis of Pyridine-Azo Reagent and Its Application : The synthesis of 2-(5-nitro-2-pyridylazo)-4,5-dimethylphenol and its application in forming stable complexes with cobalt (II) highlights the potential use of nitro-pyridine derivatives in analytical chemistry (Yang Xiao-hui, 2011).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling “5-Nitro-2-(trimethylstannyl)-pyridine”. Nitro compounds can be explosive and are generally considered hazardous .

Future Directions

The future directions in the study of this compound could involve exploring its potential applications in various fields such as medicinal chemistry, materials science, or synthetic chemistry. Further studies could also aim to better understand its reactivity and properties .

properties

IUPAC Name

trimethyl-(5-nitropyridin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N2O2.3CH3.Sn/c8-7(9)5-2-1-3-6-4-5;;;;/h1-2,4H;3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORORMMYFKXKTEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441188
Record name 5-NITRO-2-(TRIMETHYLSTANNYL)-PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-(trimethylstannyl)-pyridine

CAS RN

184962-91-2
Record name 5-Nitro-2-(trimethylstannyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184962-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-NITRO-2-(TRIMETHYLSTANNYL)-PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AV Agafonova, IA Smetanin, NV Rostovskii… - Organic …, 2021 - ACS Publications
A high-yield method for the introduction of a 2-pyridyl substituent in the C2 position of the three-membered ring of 2-bromo-2H-azirine-2-carboxylic acid derivatives by the direct cross-…
Number of citations: 3 pubs.acs.org

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